molecular formula C47H52KN7O7S2 B11932523 Sulfo-Cyanine7 tetrazine

Sulfo-Cyanine7 tetrazine

Cat. No.: B11932523
M. Wt: 930.2 g/mol
InChI Key: LCGATPHNTMXJNS-UHFFFAOYSA-M
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Description

Sulfo-Cyanine7 tetrazine is a near-infrared, water-soluble fluorophore. . It is widely used in various scientific fields due to its unique properties.

Preparation Methods

Sulfo-Cyanine7 tetrazine can be synthesized through several methods. One common approach involves the use of microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These methods allow for the efficient production of the compound with high purity. Industrial production methods typically involve large-scale synthesis using similar reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Sulfo-Cyanine7 tetrazine undergoes various chemical reactions, including:

    Substitution Reactions: The methyltetrazine group can react with strained cycloalkenes in TCO ligation.

    Oxidation and Reduction: While specific oxidation and reduction reactions are not commonly reported, the compound’s structure suggests potential reactivity under certain conditions.

    Conjugation Reactions: The compound is known for its ability to conjugate with biomolecules, such as proteins and DNA, through its reactive groups.

Common reagents used in these reactions include cycloalkenes, strained alkenes, and various solvents like DMF, DMSO, and water. The major products formed from these reactions are typically conjugated biomolecules or other functionalized compounds.

Scientific Research Applications

Sulfo-Cyanine7 tetrazine has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent probe for labeling and detecting various chemical species.

    Biology: Employed in bioimaging techniques for visualizing biological processes in vitro and in vivo.

    Medicine: Utilized in photodynamic therapy and photocontrolled drug activation.

    Industry: Applied in the development of diagnostic tools and assays.

Mechanism of Action

The primary mechanism of action for Sulfo-Cyanine7 tetrazine involves its ability to undergo TCO ligation with strained cycloalkenes. This reaction is highly efficient and does not require metal catalysts, making it suitable for biological applications. The methyltetrazine group is the key molecular target, facilitating the conjugation process.

Comparison with Similar Compounds

Sulfo-Cyanine7 tetrazine can be compared with other similar compounds, such as:

    Cyanine7.5 tetrazine: Another near-infrared fluorophore with similar properties but different spectral characteristics.

    Cyanine5.5 tetrazine: A far-red emitting dye used for similar applications but with different excitation and emission wavelengths.

    Sulfo-Cyanine5 tetrazine: A water-soluble dye used for TCO ligation with slightly different photophysical properties.

This compound is unique due to its specific excitation and emission wavelengths, high photostability, and efficient conjugation capabilities.

Properties

Molecular Formula

C47H52KN7O7S2

Molecular Weight

930.2 g/mol

IUPAC Name

potassium;3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate

InChI

InChI=1S/C47H53N7O7S2.K/c1-31-49-51-45(52-50-31)35-18-14-34(15-19-35)30-48-44(55)13-8-7-9-26-54-41-23-21-37(63(59,60)61)29-39(41)47(4,5)43(54)25-17-33-12-10-11-32(27-33)16-24-42-46(2,3)38-28-36(62(56,57)58)20-22-40(38)53(42)6;/h14-25,27-29H,7-13,26,30H2,1-6H3,(H2-,48,55,56,57,58,59,60,61);/q;+1/p-1

InChI Key

LCGATPHNTMXJNS-UHFFFAOYSA-M

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(C3=CC=C5CCCC(=C5)C=CC6=[N+](C7=C(C6(C)C)C=C(C=C7)S(=O)(=O)[O-])C)(C)C.[K+]

Origin of Product

United States

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